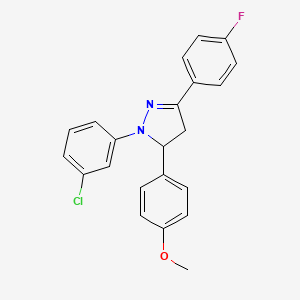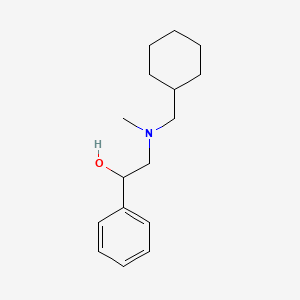
2-((Cyclohexylmethyl)(methyl)amino)-1-phenylethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Cyclohexylmethyl)(methyl)amino)-1-phenylethan-1-ol is an organic compound that features a cyclohexylmethyl group, a methyl group, and a phenylethanol moiety. This compound is of interest due to its unique structure, which allows it to participate in various chemical reactions and applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Cyclohexylmethyl)(methyl)amino)-1-phenylethan-1-ol typically involves the reaction of cyclohexylmethylamine with benzaldehyde, followed by reduction. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to convert the intermediate imine to the desired amine-alcohol compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
2-((Cyclohexylmethyl)(methyl)amino)-1-phenylethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Formation of cyclohexylmethyl ketone or benzaldehyde derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-((Cyclohexylmethyl)(methyl)amino)-1-phenylethan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((Cyclohexylmethyl)(methyl)amino)-1-phenylethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-((Cyclohexylmethyl)(methyl)amino)-1-phenylethan-1-ol
- Cyclohexylmethylamine
- Phenylethanolamine
- N-Methylcyclohexylamine
Uniqueness
This compound is unique due to its combination of a cyclohexylmethyl group, a methyl group, and a phenylethanol moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
2-[cyclohexylmethyl(methyl)amino]-1-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-17(12-14-8-4-2-5-9-14)13-16(18)15-10-6-3-7-11-15/h3,6-7,10-11,14,16,18H,2,4-5,8-9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXDFZSLQRIGGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCCC1)CC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-({[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5159527.png)
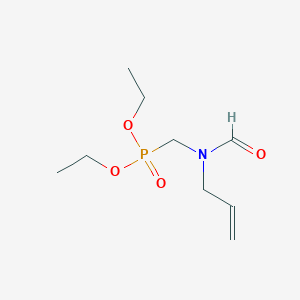
![N-(morpholin-4-ylmethyl)-N-[6-[morpholin-4-ylmethyl(nitro)amino]hexyl]nitramide](/img/structure/B5159536.png)
![1-[(E)-3-(2-nitrophenyl)prop-2-enyl]pyrrolidine](/img/structure/B5159538.png)
![5-methoxy-N-[2-(1H-pyrazol-1-yl)benzyl]-2-furamide](/img/structure/B5159551.png)
![methyl 5-methyl-2-phenyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5159559.png)
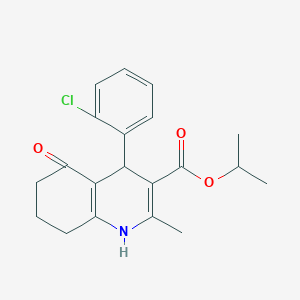
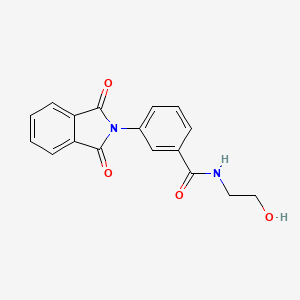
![1-(3,4-dimethylphenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5159587.png)

![methyl (4-{(E)-[1-(4-tert-butylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5159594.png)
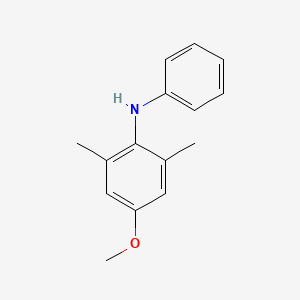
![methyl 5H-dibenzo[b,f]azepine-5-carboxylate](/img/structure/B5159616.png)
